molecular formula C20H21N3O4 B4146298 4-nitro-N-[4-(3-oxo-3-pyrrolidin-1-ylpropyl)phenyl]benzamide

4-nitro-N-[4-(3-oxo-3-pyrrolidin-1-ylpropyl)phenyl]benzamide

Cat. No.: B4146298
M. Wt: 367.4 g/mol
InChI Key: OPQVOCSSGRIEQB-UHFFFAOYSA-N
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Description

4-nitro-N-[4-(3-oxo-3-pyrrolidin-1-ylpropyl)phenyl]benzamide is a complex organic compound featuring a nitro group, a pyrrolidine ring, and a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-N-[4-(3-oxo-3-pyrrolidin-1-ylpropyl)phenyl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the following steps:

    Amidation: The formation of the benzamide structure by reacting a nitro-substituted benzoyl chloride with an amine.

    Pyrrolidine Introduction: The attachment of the pyrrolidine ring through a nucleophilic substitution reaction, where the amine group of the pyrrolidine reacts with the benzamide intermediate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-nitro-N-[4-(3-oxo-3-pyrrolidin-1-ylpropyl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The benzamide structure can undergo nucleophilic substitution reactions, where the amide group is replaced by other nucleophiles.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: Formation of 4-amino-N-[4-(3-oxo-3-pyrrolidin-1-ylpropyl)phenyl]benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Hydrolysis: Formation of 4-nitrobenzoic acid and the corresponding amine.

Scientific Research Applications

4-nitro-N-[4-(3-oxo-3-pyrrolidin-1-ylpropyl)phenyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It serves as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the synthesis of novel materials with unique properties, such as conductive polymers.

    Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 4-nitro-N-[4-(3-oxo-3-pyrrolidin-1-ylpropyl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the pyrrolidine ring can enhance binding affinity through hydrophobic interactions. The benzamide structure allows for hydrogen bonding with target proteins, facilitating strong and specific binding.

Comparison with Similar Compounds

Similar Compounds

  • 4-nitro-N-(3-oxo-3-pyrrolidin-1-yl)benzenesulfonamide
  • 4-nitro-N-(3-pyridinyl)benzamide

Uniqueness

4-nitro-N-[4-(3-oxo-3-pyrrolidin-1-ylpropyl)phenyl]benzamide is unique due to its combination of a nitro group, a pyrrolidine ring, and a benzamide structure. This combination allows for a diverse range of chemical reactions and interactions, making it a versatile compound for various applications.

Properties

IUPAC Name

4-nitro-N-[4-(3-oxo-3-pyrrolidin-1-ylpropyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4/c24-19(22-13-1-2-14-22)12-5-15-3-8-17(9-4-15)21-20(25)16-6-10-18(11-7-16)23(26)27/h3-4,6-11H,1-2,5,12-14H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPQVOCSSGRIEQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CCC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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